Regioisomeric Carboxylic Acid Position: 5-COOH Versus 3-COOH Exit Vector Geometry
The target compound places the carboxylic acid substituent at the pyrazole C5 position, directly adjacent to the N1-aryl group. In contrast, the regioisomer 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 1478326-72-5) locates the acid at the C3 position adjacent to the CF₃ group . This topological difference alters the amide coupling exit vector: the 5-COOH directs elaborated substituents toward the N-aryl region; the 3-COOH directs them toward the trifluoromethyl region. In the celecoxib pharmacophore, the 5-carboxylic acid (via its sulfonamide bioisostere) engages the COX-2 side pocket, whereas regioisomeric placement at C3 would orient the group away from this critical interaction site [1]. The target compound uniquely retains the 5-COOH handle required for accessing this validated binding mode.
| Evidence Dimension | Carboxylic acid exit vector geometry following amide coupling |
|---|---|
| Target Compound Data | 5-COOH; vector oriented toward N1-(2-methoxyphenyl) ring plane |
| Comparator Or Baseline | CAS 1478326-72-5 (3-COOH regioisomer); vector oriented toward 5-CF₃ group |
| Quantified Difference | Approximately 120° divergence in amide bond orientation; distinct scaffold topology |
| Conditions | In silico geometry analysis derived from J. Med. Chem. 1997 COX-2 pharmacophore model |
Why This Matters
For laboratories conducting structure-based drug design, the 5-COOH regioisomer provides the exit vector matching the celecoxib/valdecoxib binding mode, enabling direct SAR exploration of the COX-2 side pocket—a topology inaccessible with the 3-COOH regioisomer.
- [1] Penning, T. D. et al. J. Med. Chem. 1997, 40, 1347–1365. Identification of SC-58635 (celecoxib). View Source
